3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

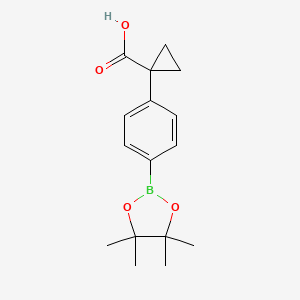

1. Catalytic Protodeboronation of Pinacol Boronic Esters

- Application Summary: The compound is used in the catalytic protodeboronation of pinacol boronic esters. This process is a part of a protocol that allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

- Methods of Application: The process involves the use of a radical approach for the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .

- Results or Outcomes: The protocol was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

2. Drug Design and Delivery

- Application Summary: Boronic acids and their esters, including “3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic acid”, are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy . It’s also used in the synthesis of biologically active compounds including multisubstituted purines for use as P2X7 antagonists in the treatment of pain, heteroaryl substituted tetrahydropyrroloijquinolinone derivatives as aldosterone synthase inhibitors, and fluorohydroquinolineethanol as a CETP inhibitor .

- Methods of Application: The specific methods of application or experimental procedures would depend on the specific drug or delivery device being designed .

3. Antibacterial Efficiency

- Application Summary: Phenylboronic acid-functionalized silver nanoparticles, which can be synthesized using “3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic acid”, have been found to have significantly higher antibacterial efficiency .

- Methods of Application: The compound is used to functionalize silver nanoparticles. The accumulation of these functionalized nanoparticles on the bacterial surface is much higher than that of non-functionalized nanoparticles .

- Results or Outcomes: The antibacterial efficiency of the phenylboronic acid-functionalized silver nanoparticles on a series of bacteria is 32 times higher than that of bare silver nanoparticles .

4. Synthesis of Biologically Active Compounds

- Application Summary: “3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic acid” is used in the synthesis of biologically active compounds .

- Methods of Application: The compound is used as a precursor in the synthesis of multisubstituted purines for use as P2X7 antagonists in the treatment of pain, heteroaryl substituted tetrahydropyrrolo[i]quinolinone derivatives as aldosterone synthase inhibitors, and fluorohydroquinolineethanol as a CETP inhibitor .

- Results or Outcomes: The outcomes would depend on the specific compound being synthesized .

5. Synthesis of Multisubstituted Purines

- Application Summary: The compound is used in the synthesis of multisubstituted purines for use as P2X7 antagonists in the treatment of pain .

- Methods of Application: The specific methods of application or experimental procedures would depend on the specific compound being synthesized .

- Results or Outcomes: The outcomes would depend on the specific compound being synthesized .

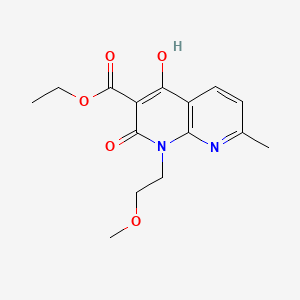

6. Synthesis of Heteroaryl Substituted Tetrahydropyrrolo[i]quinolinone Derivatives

- Application Summary: “3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic acid” is used in the synthesis of heteroaryl substituted tetrahydropyrrolo[i]quinolinone derivatives as aldosterone synthase inhibitors .

- Methods of Application: The compound is used as a precursor in the synthesis process .

- Results or Outcomes: The outcomes would depend on the specific compound being synthesized .

Safety And Hazards

Eigenschaften

IUPAC Name |

[3-phenylmethoxy-5-(trifluoromethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BF3O4/c16-14(17,18)22-13-7-11(15(19)20)6-12(8-13)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDELXVOPRDLJAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OC(F)(F)F)OCC2=CC=CC=C2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BF3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681633 |

Source

|

| Record name | [3-(Benzyloxy)-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic acid | |

CAS RN |

1256345-95-5 |

Source

|

| Record name | [3-(Benzyloxy)-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Oxireno[h]isoquinoline,1a,2,3,7b-tetrahydro-(9CI)](/img/no-structure.png)

![56,60:2/'/',3/'/'][5,6]fullerene-C60-Ih](/img/structure/B594583.png)

![3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B594594.png)